2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine
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Overview
Description
2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkylating agents.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine is unique due to its specific combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N4O |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4O/c1-15-9-3-2-7(6-13-9)10-12-5-4-8(11)14-10/h2-6H,1H3,(H2,11,12,14) |
InChI Key |
QHGIGUZKKGAWTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NC=CC(=N2)N |
Origin of Product |
United States |
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